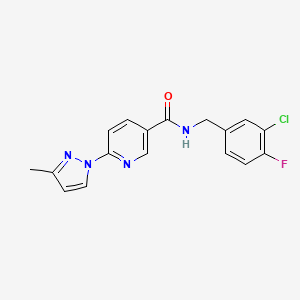
N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a nicotinamide core, substituted with a 3-chloro-4-fluorobenzyl group and a 3-methyl-1H-pyrazol-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide typically involves multiple steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the 3-chloro-4-fluorobenzyl Group: This step involves the nucleophilic substitution reaction where the nicotinamide core reacts with 3-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the 3-methyl-1H-pyrazol-1-yl Group: The final step involves the coupling of the intermediate product with 3-methyl-1H-pyrazole, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of various synthetic pathways and the development of new chemical reactions.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules. Its structural features suggest it could bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a potential lead compound for new therapeutic agents.
Industry
In industrial applications, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The exact pathways involved would require detailed biochemical studies, including binding assays and molecular docking studies.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-chlorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- N-(4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide
- N-(3-chloro-4-fluorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Uniqueness
N-(3-chloro-4-fluorobenzyl)-6-(3-methyl-1H-pyrazol-1-yl)nicotinamide is unique due to the specific combination of substituents on the nicotinamide core
Propiedades
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-6-(3-methylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c1-11-6-7-23(22-11)16-5-3-13(10-20-16)17(24)21-9-12-2-4-15(19)14(18)8-12/h2-8,10H,9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFUJGWVNDPPHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(m-tolyl)piperazin-1-yl)ethanone](/img/structure/B2816608.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2816609.png)

![Methyl 3-(4-fluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2816614.png)
![6-Amino-2-thiaspiro[3.3]heptane 2,2-dioxide hydrochloride](/img/structure/B2816615.png)

![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)
![3-{[1,1'-BIPHENYL]-4-YL}-1-BENZOFURAN-5-OL](/img/structure/B2816624.png)
![1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2816625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-7-yl)sulfonyl]propanamide](/img/structure/B2816626.png)


![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)
![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)
